molecular formula C16H20N6O4 B11264419 4-N-(4-methoxyphenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine

4-N-(4-methoxyphenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine

Cat. No.: B11264419
M. Wt: 360.37 g/mol
InChI Key: WFCDJNBWLORAEB-UHFFFAOYSA-N
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Description

N4-(4-METHOXYPHENYL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitro group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as sodium borohydride for reduction reactions and various catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHOXYPHENYL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, various oxidizing agents for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups to the molecule.

Scientific Research Applications

N4-(4-METHOXYPHENYL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(4-METHOXYPHENYL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The nitro group and pyrimidine ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-METHOXYPHENYL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H20N6O4

Molecular Weight

360.37 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H20N6O4/c1-25-11-6-4-10(5-7-11)19-15-13(22(23)24)14(17)20-16(21-15)18-9-12-3-2-8-26-12/h4-7,12H,2-3,8-9H2,1H3,(H4,17,18,19,20,21)

InChI Key

WFCDJNBWLORAEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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